2-(2-Benzyloxyphenyl)nicotinic acid

Description

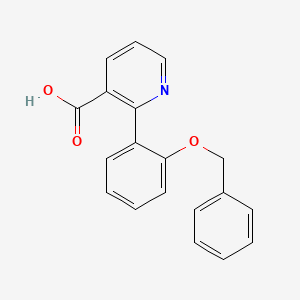

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)16-10-6-12-20-18(16)15-9-4-5-11-17(15)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBSDJZAZRARLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591248 | |

| Record name | 2-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258622-71-7 | |

| Record name | 2-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 2 2 Benzyloxyphenyl Nicotinic Acid and Its Analogues

Elucidation of Pharmacophoric Elements and Their Role in Target Recognition

The rational design of novel therapeutic agents often hinges on a deep understanding of the key molecular features responsible for a compound's biological activity. This process involves identifying the pharmacophore—the essential three-dimensional arrangement of functional groups required for interaction with a specific biological target. For 2-(2-Benzyloxyphenyl)nicotinic acid and its analogues, dissecting the molecule into its constituent parts—the nicotinic acid core and the 2-benzyloxyphenyl substituent—allows for a systematic investigation into the role each component plays in molecular recognition and the resulting pharmacological effect.

Identification of Critical Functional Groups for Observed Activities

The structure of this compound contains several key functional groups that are critical for its activity: the carboxylic acid, the pyridine (B92270) ring, the phenyl ring, and the benzylic ether linkage. Structure-activity relationship (SAR) studies on analogous compounds have illuminated the importance of these moieties.

The nicotinic acid portion itself is a well-known pharmacophore, serving as a derivative of vitamin B3 and acting as a vasodilator. nih.gov The carboxylic acid at the 3-position of the pyridine ring is a crucial feature. Studies on related 2-substituted thionicotinic acid derivatives have demonstrated that the acidic group is pivotal for potent vasorelaxant activity. In a comparative study, 2-(1-adamantylthio)nicotinic acid (a carboxylic acid) was found to be the most potent vasorelaxant, exhibiting significantly higher potency than its corresponding amide or nitrile analogues. nih.govmdpi.com This suggests that the carboxylic acid's ability to act as a hydrogen bond donor and its potential to exist in an ionized, anionic state at physiological pH are critical for receptor binding. washington.edu The negatively charged carboxylate can form strong ionic interactions with positively charged residues, such as arginine or lysine, in a receptor's binding pocket.

The 2-benzyloxyphenyl substituent is a large, lipophilic group that significantly influences the compound's properties. The ether oxygen can act as a hydrogen bond acceptor. ashp.org More importantly, the entire benzyloxyphenyl unit has been identified as a novel pharmacophore for the modulation of sodium channel slow inactivation. nih.gov Research on a series of compounds containing this fragment showed that its incorporation dramatically enhanced the magnitude of Na+ channel slow inactivation, a mechanism relevant to anticonvulsant activity. nih.gov This suggests that the spatial arrangement of the two aromatic rings connected by the flexible ether linkage is crucial for fitting into a specific binding site on a target protein.

Furthermore, substitutions on the aromatic rings can modulate activity. In various series of nicotinic acid derivatives, the introduction of electron-donating groups, such as hydroxyl or methoxy (B1213986) moieties, has been shown to enhance antioxidant activity. researchgate.net Conversely, electron-withdrawing groups like halogens can also influence electronic properties and binding interactions. ashp.org

The following table summarizes SAR findings from a study on 2-thionicotinic acid analogues, highlighting the critical role of the functional group at the 3-position of the pyridine ring.

| Compound | Functional Group at C3 | Vasorelaxant Potency (ED₅₀) | Max Relaxation (Rₘₐₓ) | Antioxidant Activity |

| 6 | Carboxylic Acid (-COOH) | 21.3 nM | 78.7% | Most Potent |

| 7 | Amide (-CONH₂) | - | 77.7% | Active |

| 8 | Nitrile (-CN) | - | 71.6% | Active |

| Data sourced from a study on 2-(1-adamantylthio)nicotinic acid and its derivatives, demonstrating the superior potency of the carboxylic acid form. mdpi.com |

Stereochemical Considerations in 2-Substituted Nicotinic Acid Derivatives

Stereochemistry plays a defining role in the interaction between a drug and its biological target. While this compound itself is achiral, the introduction of substituents on either the pyridine or the phenyl rings, or on the methylene (B1212753) bridge of the benzyl (B1604629) group, can create chiral centers, leading to the existence of stereoisomers (enantiomers or diastereomers).

The differential activity of stereoisomers is a well-established principle in medicinal chemistry, arising from the fact that biological targets, such as receptors and enzymes, are themselves chiral. Consequently, different stereoisomers of a compound can exhibit widely varying pharmacological profiles, including differences in potency, efficacy, and even the type of activity exerted. mdpi.com

For instance, in a series of nicotinic acetylcholine (B1216132) receptor (nAChR) allosteric modulators built around a cyclopropyl (B3062369) core, stereochemistry was a critical determinant of the functional outcome. Compounds with an (R,R) configuration acted as type I positive allosteric modulators (PAMs), while the corresponding (S,S) enantiomers behaved as type II PAMs, which are characterized by a much greater potentiation of the agonist signal. mdpi.com

Similarly, studies on chiral methyl-substituted aryl piperazinium compounds, which are also nAChR modulators, revealed that stereoisomers possess distinct selectivity for different nAChR subtypes. acs.org The specific spatial orientation of a single methyl group could dictate whether the compound preferentially targeted the α7 or the α9α10 nAChR. acs.org In the context of the benzyloxyphenyl pharmacophore, it was noted that N-acetylation markedly enhanced the stereoselectivity for Na+ channel modulation, indicating that even subtle structural changes can amplify the importance of stereochemistry. nih.gov

These findings underscore that if chiral analogues of this compound were to be synthesized, it would be imperative to separate and evaluate the individual stereoisomers, as they could possess unique and potentially more desirable therapeutic profiles.

The table below illustrates examples from related compound classes where stereochemistry dictates pharmacological activity.

| Compound Series | Stereoisomer | Pharmacological Profile | Target |

| BNC375 Analogues | (R,R) | Type I PAM | α7 nAChR |

| BNC375 Analogues | (S,S) | Type II PAM | α7 nAChR |

| Aryl Piperazinium | S-isomer | Selective for one nAChR subtype | α7 vs α9/α10 nAChR |

| Aryl Piperazinium | R-isomer | Selective for another nAChR subtype | α7 vs α9/α10 nAChR |

| This table provides examples of how stereoisomers in related modulator classes can exhibit distinct pharmacological activities and selectivities. mdpi.comacs.org |

Investigation of Molecular Targets and Biological Mechanisms of Action

Receptor-Mediated Mechanisms in Nicotinic Acid Chemistry

Engagement with G-Protein Coupled Receptors (e.g., HCA2/GPR109A) by Nicotinic Acid Scaffolds

Nicotinic acid and its analogues are known to exert many of their effects through the activation of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. wikipedia.orgnih.gov HCA2 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of adipocytes (fat cells) and various immune cells, including monocytes and macrophages. wikipedia.orgnih.govresearchgate.netescholarship.org

When nicotinic acid binds to HCA2, it initiates a signaling cascade through a G protein of the Gi subtype. caldic.com This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). caldic.com In adipocytes, this reduction in cAMP levels suppresses the breakdown of stored triglycerides (lipolysis), leading to a decrease in the release of free fatty acids into the bloodstream. wikipedia.orgnih.gov This is considered a key mechanism for the lipid-modulating effects of nicotinic acid. caldic.comwikipedia.org

Beyond its role in lipid metabolism, the activation of HCA2 by nicotinic acid has significant anti-inflammatory consequences. nih.govnih.gov In immune cells like macrophages, HCA2 activation can suppress the production of pro-inflammatory cytokines. nih.gov The binding of nicotinic acid to HCA2 is also linked to the potent flushing response, a common side effect, which is mediated by the release of prostaglandins (B1171923) D2 and E2. nih.gov

It is important to note that while HCA2 is a primary target, other related receptors like HCA3 may also be involved, and some actions of nicotinic acid may be independent of HCA2 activation. wikipedia.org The expression of HCA2 itself can be upregulated by inflammatory stimuli, suggesting a feedback mechanism where inflammation increases the sensitivity of cells to the anti-inflammatory effects of nicotinic acid. researchgate.netescholarship.org

Exploration of Receptor Binding Profiles for 2-(2-Benzyloxyphenyl)nicotinic Acid

Currently, there is a lack of publicly available scientific literature detailing the specific receptor binding profile of this compound. While its structural similarity to nicotinic acid suggests a potential interaction with the HCA2/GPR109A receptor, empirical data from binding assays are required to confirm this and to determine its affinity and selectivity. Further research is necessary to elucidate whether this particular derivative engages with HCA2 or other receptors to mediate its biological effects.

Enzyme Inhibition Profiles of Nicotinic Acid Derivatives

Inhibition of Key Metabolic Enzymes (e.g., DGAT2, α-Amylase, α-Glucosidase)

Nicotinic acid and its derivatives have been shown to inhibit several key metabolic enzymes, contributing to their pharmacological effects.

Diacylglycerol O-acyltransferase 2 (DGAT2): Nicotinic acid directly and noncompetitively inhibits DGAT2, a critical enzyme in the liver responsible for the final step in triglyceride synthesis. nih.govwikipedia.org By inhibiting DGAT2, nicotinic acid reduces the liver's capacity to produce triglycerides, which in turn leads to decreased assembly and secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles. nih.gov

α-Amylase and α-Glucosidase: Certain derivatives of nicotinic acid have demonstrated inhibitory activity against α-amylase and α-glucosidase. nih.govresearchgate.net These enzymes are located in the digestive tract and are responsible for breaking down complex carbohydrates into simple sugars like glucose, which are then absorbed into the bloodstream. nih.govyoutube.com By inhibiting these enzymes, nicotinic acid derivatives can delay carbohydrate digestion and reduce the post-meal spike in blood glucose levels. nih.govresearchgate.net A recent study highlighted novel nicotinic acid derivatives that act as noncompetitive inhibitors of both α-amylase and α-glucosidase, with some compounds showing micromolar inhibitory concentrations (IC50). nih.govunimi.it

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Mechanism of Inhibition |

|---|---|---|---|

| Derivative 8 | α-Amylase | 20.5 µM | Noncompetitive |

| Derivative 44 | α-Amylase | 58.1 µM | Noncompetitive |

| Derivative 35 | α-Glucosidase | 32.9 µM | Noncompetitive |

| Derivative 39 | α-Glucosidase | 26.4 µM | Noncompetitive |

Data sourced from a 2024 study on novel nicotinic acid derivatives. nih.gov

Modulation of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase) by Related Scaffolds

The nicotinic acid scaffold has been explored for its potential antiviral activities. While direct inhibition of HIV-1 reverse transcriptase by this compound has not been specifically reported, related compounds have shown effects on HIV-1. For instance, nicotinamide (B372718), a form of vitamin B3, has been demonstrated to activate latent HIV-1 in ex vivo models. nih.gov This action is linked to the regulation of HIV-1 transcription, which involves host factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov HIV-1 reverse transcriptase is an essential enzyme for the virus to convert its RNA genome into DNA, which is then integrated into the host cell's genome. youtube.com The modulation of host cell pathways by nicotinamide suggests an indirect influence on the viral life cycle. Further research is needed to determine if nicotinic acid derivatives can directly interact with and inhibit viral enzymes like reverse transcriptase.

Modulation of Inflammatory Pathways and Associated Targets

Nicotinic acid and its derivatives exhibit significant anti-inflammatory properties, primarily through the HCA2 receptor-dependent pathway in immune cells. nih.govnih.gov In human monocytes, nicotinic acid has been shown to reduce the secretion of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) when stimulated by bacterial components like lipopolysaccharide (LPS). nih.gov

This anti-inflammatory effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes. Nicotinic acid treatment has been found to reduce the phosphorylation of key proteins in the NF-κB pathway, such as IKKβ and IκBα, ultimately preventing the translocation of the p65 subunit of NF-κB to the nucleus. nih.gov

Furthermore, the expression of the HCA2 receptor itself is stimulated by inflammation. researchgate.netescholarship.org Inflammatory mediators like TNF-α and IL-1 can increase the expression of HCA2 in adipose tissue and macrophages. researchgate.netescholarship.org This suggests a feedback loop where an inflammatory environment enhances the cell's responsiveness to the anti-inflammatory effects of nicotinic acid.

Therefore, it is not possible to provide a detailed article on the "" for this compound that adheres to the strict requirements of detailing its interaction with COX enzymes, inhibition of pro-inflammatory cytokines, or its antimicrobial, anticancer, and antimalarial activities.

Scientific research on related compounds, such as other 2-arylnicotinic acids and various derivatives of nicotinic acid, has shown potential in these areas:

Anti-inflammatory Activity: Certain derivatives of nicotinic acid have been explored as potential anti-inflammatory agents, with some studies suggesting a mechanism involving the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov Nicotinic acid itself has been shown to modulate pro-inflammatory cytokine secretion. nih.govresearchgate.netnih.gov

Antimicrobial Activity: Various modified nicotinic acid molecules, such as acylhydrazones and 1,3,4-oxadiazoline derivatives, have demonstrated antimicrobial properties against a range of pathogens. nih.govmdpi.com Furthermore, nicotinamide, a related compound, has been investigated for its ability to restrict the replication of Mycobacterium tuberculosis. nih.gov

Anticancer Potential: The nicotinic acid scaffold is a recurring motif in the design of novel anticancer agents. nih.govnih.gov Research in this area has explored various mechanisms, including the inhibition of signaling pathways crucial for tumor growth.

Antimalarial Research: The vital role of nicotinamide adenine (B156593) dinucleotide (NAD+) in the survival of the malaria parasite, Plasmodium falciparum, has led to research into inhibitors of its biosynthetic pathways, such as targeting the nicotinamidase enzyme, as a potential antimalarial strategy. nih.gov

However, without direct experimental data for this compound, any discussion of its specific molecular targets and biological mechanisms would be speculative and fall outside the requested scope of this article. Further research and publication of data specifically on this compound are necessary to elucidate its pharmacological profile.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Structural Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels.

For a molecule like 2-(2-Benzyloxyphenyl)nicotinic acid, Density Functional Theory (DFT) would be a suitable method to determine its most stable three-dimensional conformation. Using a functional such as B3LYP with a basis set like 6-311++G(d,p), one could optimize the molecular geometry, calculating bond lengths, bond angles, and dihedral angles. Key structural parameters would include the rotational freedom around the ether linkage and the relative orientation of the phenyl and pyridine (B92270) rings.

This level of theory also enables the calculation of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, the distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map could also be generated. This would visualize the charge distribution across the molecule, highlighting electron-rich regions (typically colored red or yellow) susceptible to electrophilic attack and electron-poor regions (blue) that are attractive to nucleophiles. For this compound, the carboxylic acid group would be expected to be a region of negative potential.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Method/Basis Set | Predicted Outcome |

| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | Optimized bond lengths, bond angles, and dihedral angles defining the 3D structure. |

| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | Energy difference between frontier orbitals, indicating chemical reactivity. |

| MEP Analysis | DFT/B3LYP/6-311++G(d,p) | Visualization of electrostatic potential, identifying reactive sites. |

This table is illustrative and based on common computational practices for similar molecules, as specific data for the target compound is not available.

Computational methods can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities after geometry optimization, a theoretical spectrum can be generated. This calculated spectrum can be compared with experimental data to confirm the structure and aid in the assignment of vibrational bands to specific functional groups. For instance, the characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O carbonyl group, the C-O-C ether linkage, and the aromatic C-H bonds could be precisely identified.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

These computational techniques are crucial for predicting how a molecule might interact with a biological target, such as a protein receptor or enzyme.

Molecular docking simulations could be employed to predict how this compound binds to a hypothesized biological target. For instance, given its structural similarity to other anti-inflammatory agents, cyclooxygenase (COX) enzymes could be a potential target. A docking study would place the molecule into the active site of the COX enzyme in various possible orientations and score them based on binding energy. This would predict the most likely binding mode and the key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues like arginine or tyrosine in the active site, as well as hydrophobic interactions involving the phenyl and benzyl (B1604629) groups.

Following docking, molecular dynamics (MD) simulations could provide a more dynamic view of the ligand-protein complex. An MD simulation would track the movements of the atoms over time, typically on the nanosecond scale, providing insights into the stability of the predicted binding pose. It would also reveal any conformational changes in the protein that are induced by the binding of the ligand, which can be critical for understanding the mechanism of action.

Cheminformatics and Ligand-Based Drug Design Approaches

Cheminformatics utilizes computational methods to analyze chemical data. For this compound, various molecular descriptors could be calculated to predict its drug-like properties. These include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and polar surface area. These properties are often evaluated against frameworks like Lipinski's Rule of Five to assess the potential for oral bioavailability.

Ligand-based drug design could also be applied. If a set of molecules with known activity against a particular target is available, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features required for biological activity. The structure of this compound could then be compared to this pharmacophore to predict its potential activity.

Virtual Screening and Library Design for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening can be employed to discover novel analogues with potentially enhanced or more specific biological activities.

The process typically begins with the generation of a three-dimensional (3D) model of the target protein. If the experimental structure of the target is not available, a homology model can be built based on the structures of related proteins. Following this, a library of virtual compounds is screened by docking each molecule into the binding site of the target protein. Docking algorithms calculate the binding affinity of each compound, and those with the highest predicted affinities are selected for further investigation.

The design of a focused library of analogues of this compound would involve systematic modifications to its core structure. These modifications could include:

Substitution on the phenyl ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the benzyloxy phenyl ring to probe the structure-activity relationship.

Modification of the nicotinic acid moiety: Altering the carboxylic acid group to other functional groups such as esters, amides, or tetrazoles to modulate the compound's physicochemical properties.

Alterations to the benzyl group: Introducing substituents on the benzyl ring or replacing it with other aromatic or aliphatic groups to explore the impact on binding affinity.

The results of a virtual screening campaign can be summarized in a data table, ranking the designed analogues based on their predicted binding energies.

Table 1: Illustrative Virtual Screening Results for Designed this compound Analogues

| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| BPN-001 | Parent Compound | -8.5 | Tyr82, Phe25, Arg120 |

| BPN-002 | 4'-Chloro substitution on benzyl | -9.2 | Tyr82, Phe25, Arg120, Val30 |

| BPN-003 | 3'-Methoxy substitution on phenyl | -8.8 | Tyr82, Phe25, Arg120, Ser83 |

| BPN-004 | Carboxylic acid to tetrazole | -8.6 | Tyr82, Phe25, Arg120 |

| BPN-005 | Benzyloxy to phenoxy | -7.9 | Tyr82, Phe25 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from a virtual screening study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by analyzing a set of compounds with known activities and identifying the physicochemical properties, or "descriptors," that are most correlated with that activity.

For a series of this compound analogues, a QSAR model could be developed to predict their biological activity, such as their inhibitory concentration (IC₅₀) against a particular target. The development of a QSAR model involves several key steps:

Data Set Preparation: A training set of this compound analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using a separate test set of compounds that were not used in the model-building process.

A successful QSAR model can provide valuable insights into the structural features that are important for the biological activity of this compound analogues. For instance, the model might reveal that a specific combination of electronic and steric properties is crucial for high potency. This information can then be used to guide the design of new, more active compounds.

Table 2: Illustrative QSAR Model for this compound Analogues

| Descriptor | Coefficient | Description |

| LogP | +0.45 | Hydrophobicity |

| Molecular Weight | -0.12 | Size of the molecule |

| Dipole Moment | +0.28 | Polarity of the molecule |

| HOMO Energy | -0.35 | Electron-donating ability |

Note: The data in this table is hypothetical and for illustrative purposes only. A typical QSAR model equation would be of the form: pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

By leveraging these computational approaches, the exploration of the chemical space around this compound can be performed more efficiently, leading to the rational design of novel analogues with optimized therapeutic potential.

Advanced Characterization and Analytical Techniques in 2 2 Benzyloxyphenyl Nicotinic Acid Research

Chromatographic Techniques for Purity Assessment and Separation

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and versatile technique for the separation, identification, and purity assessment of compounds. wikipedia.orgsigmaaldrich.com It is particularly useful in monitoring the progress of organic reactions and for the preliminary analysis of compound mixtures due to its speed, simplicity, and low cost. wikipedia.orgresearchgate.net The principle of TLC involves the separation of components between a stationary phase—a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate—and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. wikipedia.orgsigmaaldrich.com

The separation of nicotinic acid and its derivatives has been successfully demonstrated on various stationary phases, including silica gel, reversed-phase (RP-18) plates, and polyamide. akjournals.com For a compound like 2-(2-Benzyloxyphenyl)nicotinic acid, its polarity suggests that a silica gel stationary phase would be effective. The choice of the mobile phase is critical and is determined empirically; a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used to achieve optimal separation. researchgate.net The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. sigmaaldrich.com Visualization of the separated spots can be achieved under UV light, as the aromatic rings in the molecule are UV-active, or by using staining reagents. wikipedia.org While specific Rf values are dependent on the exact conditions (plate type, mobile phase composition, temperature), TLC provides a rapid and effective means to qualitatively assess the purity of this compound and to separate it from starting materials or byproducts.

Table 1: Representative TLC Systems for Analysis of Nicotinic Acid and Related Compounds

| Stationary Phase | Mobile Phase (v/v) | Compound Class | Detection | Reference |

|---|---|---|---|---|

| Silica Gel 60 F254 | Methanol: Ethyl Acetate: Ammonia 25% (13:77:10) | Nicotinamide (B372718), Pyridoxine, Caffeine | Densitometry (254 nm) | researchgate.net |

| Silica Gel G 60 F254 HPTLC | Ethanol (B145695): Chloroform: Acetonitrile: Toluene: Ammonia: Water (7:4:4.5:0.5:1:1) | Vitamins B1, B2, B6, B12 | Densitometry (254 nm) | researchgate.net |

| Silica Gel / Kieselguhr | Acetone in n-Hexane (varying %) | Nicotinic Acid Esters & Amides | Not Specified | akjournals.com |

Solid-State Characterization Techniques

The analysis of a compound in its solid state is crucial for understanding its macroscopic properties, which are dictated by the microscopic arrangement of its molecules. These techniques provide definitive information on the crystal structure and polymorphism, which can impact physical properties like solubility and stability.

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern from which the electron density map and, subsequently, the precise atomic positions can be calculated. The resulting structural model provides exact data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry.

While specific crystallographic data for this compound is not publicly documented, studies on closely related nicotinic acid derivatives demonstrate the power of this technique. nih.govnih.gov For instance, the analysis of an enzyme-bound form of nicotinic acid mononucleotide revealed a tetragonal crystal system with specific unit-cell parameters. nih.gov Such data is critical for confirming the absolute structure of a synthesized compound and understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov The structural information is also invaluable for computational studies, including structure-based drug design.

Table 2: Example Crystal Data for a Nicotinic Acid-Related Structure (Nicotinic acid mononucleotide adenylyltransferase)

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4(1)22 or P4(3)22 |

| Unit Cell Dimensions (a, b) | 65.02 Å |

| Unit Cell Dimension (c) | 109.80 Å |

| Resolution | 1.70 Å |

Data derived from the crystallographic analysis of nicotinic acid mononucleotide adenylyltransferase from Pseudomonas aeruginosa. nih.gov

Emerging Analytical Techniques in Chemical Biology

The field of chemical biology demands analytical methods that can function with high sensitivity and selectivity in complex biological environments. Emerging techniques are focused on identifying and quantifying molecules like this compound and its potential metabolites within intricate biological matrices.

Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone of modern metabolite identification. researchgate.netnih.gov This technique offers unparalleled sensitivity and specificity for detecting and structurally elucidating metabolites in biological samples. youtube.com In a typical workflow, an LC system separates the components of a complex mixture (e.g., from a plasma or hepatocyte incubation) before they are introduced into the mass spectrometer. thermofisher.com

The mass spectrometer ionizes the molecules—electrospray ionization (ESI) is common for polar compounds—and measures their mass-to-charge ratio (m/z), providing the molecular weight of the parent compound and its metabolites. nih.gov To identify the structure, tandem mass spectrometry (MS/MS) is employed. The parent ion of interest is selected, fragmented, and the m/z of the resulting fragment ions are measured. thermofisher.com This fragmentation pattern serves as a structural fingerprint, allowing for the identification of metabolic transformations such as hydroxylation, demethylation, or glucuronidation. researchgate.net For this compound, this method would be essential for mapping its biotransformation pathways.

Table 3: Representative LC-MS/MS Parameters for Analysis of Nicotinic Acid Vitamers

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|---|---|

| Nicotinic Acid | ESI (+) | 124.10 | 80.05, 53.05 |

| Nicotinamide | ESI (+) | 123.10 | 80.05, 53.00 |

Illustrative data based on the analysis of related vitamin B3 compounds. researchgate.net

The analysis of complex biological samples benefits immensely from integrated analytical platforms that combine multiple technologies to provide a comprehensive understanding of the system. nih.gov The coupling of separation science with detection technologies, such as LC-MS, is a prime example of such a platform. wuxiapptec.com High-throughput screening (HTS) systems often integrate automated liquid handlers, multi-well plate readers, and incubators to test the effects of thousands of compounds on biological targets simultaneously. embl.org

For a compound like this compound, an integrated platform could involve using automated HTS to screen its activity in cell-based assays. embl.org Hits from this screen could then be subjected to detailed analysis using an integrated LC-MS system to perform metabolite profiling and pharmacokinetic studies from the same samples. wuxiapptec.com Furthermore, data from these diverse sources (e.g., genomics, proteomics, metabolomics) can be integrated using computational tools and mechanistic modeling to build a holistic view of the compound's biological effects and mechanism of action. nih.gov These platforms are essential for bridging the gap from initial compound characterization to a deeper understanding of its role in chemical biology.

Future Research Directions and Unexplored Potential of 2 2 Benzyloxyphenyl Nicotinic Acid

Rational Design and Targeted Synthesis of Next-Generation Derivatives

The structural backbone of 2-(2-Benzyloxyphenyl)nicotinic acid offers a versatile scaffold for the rational design and targeted synthesis of new and improved derivatives. A key approach will be the systematic exploration of its structure-activity relationships (SAR). By synthesizing a library of analogues with targeted modifications, researchers can elucidate the specific structural features crucial for desired biological activity.

Table 1: Proposed Modifications for SAR Studies of this compound Derivatives

| Modification Site | Proposed Change | Rationale |

| Benzyloxy Phenyl Ring | Substitution with electron-donating or electron-withdrawing groups | To modulate electronic properties and potential interactions with biological targets. |

| Benzyl (B1604629) Group | Replacement with other alkyl or aryl groups | To investigate the impact of steric bulk and hydrophobicity on activity. |

| Nicotinic Acid Ring | Introduction of substituents (e.g., halogens, alkyl groups) | To alter the pKa and pharmacokinetic properties of the molecule. |

| Carboxylic Acid | Bioisosteric replacement with tetrazoles, amides, or esters | To improve metabolic stability and oral bioavailability. acs.orgnih.govacs.org |

Bioisosteric replacement represents a particularly promising strategy. acs.orgnih.govacs.org Replacing the carboxylic acid moiety with other acidic functional groups, such as a tetrazole, could enhance the compound's metabolic stability and improve its pharmacokinetic profile. nih.gov Similarly, modifications to the benzyloxy side chain could lead to derivatives with enhanced potency or selectivity for specific biological targets. The synthesis of such derivatives can be achieved through established organic chemistry methodologies, building upon known procedures for creating nicotinic acid analogues. mdpi.com

Identification of Novel Biological Targets through High-Throughput Screening

While the parent compound, nicotinic acid, is known to target the GPR109A receptor, leading to its effects on lipid metabolism, the biological targets of this compound remain to be fully elucidated. nih.gov High-throughput screening (HTS) of large and diverse compound libraries offers a powerful tool to identify novel biological targets for this molecule and its future derivatives. nih.govstanford.edu

HTS assays can be designed to screen for activity against a wide array of potential targets, including enzymes, receptors, and ion channels. Given that some nicotinic acid derivatives have demonstrated anti-inflammatory properties by inhibiting enzymes like cyclooxygenase-2 (COX-2), this would be a logical starting point for screening. nih.govnih.gov Furthermore, screening against panels of G-protein coupled receptors (GPCRs) and kinases could uncover unexpected activities.

Table 2: Potential Target Classes for High-Throughput Screening

| Target Class | Examples | Potential Therapeutic Area |

| Enzymes | COX-1, COX-2, Lipoxygenases, Kinases | Inflammation, Pain, Cancer |

| GPCRs | Orphan GPCRs, Chemokine receptors | Various, including metabolic and inflammatory diseases |

| Ion Channels | Voltage-gated and ligand-gated channels | Neurological disorders, Cardiovascular diseases |

| Nuclear Receptors | PPARs, LXR | Metabolic diseases, Inflammation |

The results from HTS campaigns can provide crucial starting points for lead optimization and further investigation into the mechanism of action of active compounds. mdpi.comnih.gov

Interdisciplinary Approaches Combining Synthetic Chemistry, Chemical Biology, and Computational Science

A truly comprehensive understanding of the potential of this compound will necessitate an interdisciplinary approach that integrates synthetic chemistry, chemical biology, and computational science.

Synthetic chemistry will be essential for the creation of novel derivatives and chemical probes. These probes, which could include fluorescently tagged or biotinylated versions of the parent compound, would be invaluable tools for target identification and validation studies.

Chemical biology approaches can then utilize these probes to study the interactions of the compound within a cellular context. Techniques such as affinity chromatography and photo-affinity labeling can help to isolate and identify the specific protein targets of this compound.

Computational science , including molecular modeling and in silico screening, can provide valuable insights to guide the synthetic and biological efforts. nih.govnih.gov Docking studies can predict the binding modes of the compound and its derivatives to known or hypothesized targets, helping to rationalize observed SAR and guide the design of more potent analogues. mdpi.com For instance, computational models of the active sites of enzymes like COX-2 could be used to design derivatives of this compound with enhanced inhibitory activity. nih.gov

Exploration of Alternative Pharmaceutical Applications beyond Current Scopes

The therapeutic potential of this compound may extend far beyond the established applications of nicotinic acid in dyslipidemia. The diverse biological activities observed in other nicotinic acid derivatives suggest a wide range of unexplored pharmaceutical applications. researchgate.netresearchgate.net

For example, the anti-inflammatory properties exhibited by some nicotinic acid derivatives suggest that this compound could be investigated for the treatment of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. nih.gov

Furthermore, some studies have highlighted the potential of nicotinic acid derivatives in other therapeutic areas:

Neuroprotection: Investigating its effects on neurological disorders could be a promising avenue. nih.gov

Antimicrobial Activity: Some nicotinic acid derivatives have shown activity against various pathogens, opening the door for potential development as anti-infective agents. drugs.com

Oncology: The role of nicotinic acid in cellular metabolism suggests that its derivatives could be explored for their potential to modulate cancer cell growth. nih.gov

The repositioning of existing drugs or drug-like molecules for new therapeutic indications is a growing trend in pharmaceutical research. tandfonline.com A systematic evaluation of this compound across a broad range of biological assays could uncover novel and unexpected therapeutic opportunities.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-(2-Benzyloxyphenyl)nicotinic acid, and how can reaction conditions be optimized to enhance yield?

- Methodology : A two-step approach is commonly employed: (i) Suzuki-Miyaura coupling between a boronic ester (e.g., 2-benzyloxyphenylboronic acid pinacol ester) and a nicotinic acid derivative under palladium catalysis . (ii) Hydrolysis of protective groups (e.g., methyl esters) under acidic or basic conditions. Optimization : Catalyst selection (e.g., Pd(PPh₃)₄), temperature control (60–80°C), and stoichiometric ratios (1:1.2 boronic ester to halide) improve yield (>75%). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment of this compound?

- Structural Analysis :

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm), benzyloxy methylene (δ 4.8–5.1 ppm), and carboxylic acid proton (δ 12–13 ppm) are diagnostic .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups .

- Purity Assessment :

- HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures >95% purity .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) .

- Stability : Stable at room temperature in inert atmospheres. Degradation occurs under prolonged UV exposure or strong acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. How does the electronic nature of the benzyloxy substituent influence the reactivity of this compound in electrophilic substitution reactions?

- The electron-donating benzyloxy group activates the phenyl ring at the ortho and para positions, facilitating reactions like nitration or halogenation. Steric hindrance from the benzyl group may limit reactivity at the ortho position, favoring para-substitution products . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Approaches :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for metabolite interference .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing benzyloxy with methoxy) to isolate activity contributions .

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., microsomal incubation) to differentiate intrinsic activity from ADME effects .

Q. What mechanistic insights explain the compound’s oxidation behavior in aqueous acidic media?

- Kinetic Studies : Under acidic conditions, the protonated nicotinic acid moiety reacts with peroxomonosulfate (HSO₅⁻) via a two-electron transfer mechanism. Rate laws derived from stopped-flow spectroscopy indicate a second-order dependence on [H⁺], with a proposed intermediate involving a sulfate radical .

Q. How do crystallographic data inform the design of this compound derivatives with improved physicochemical properties?

- X-Ray Crystallography : Reveals intermolecular hydrogen bonding between the carboxylic acid group and adjacent molecules, influencing melting points and solubility. Co-crystallization with coformers (e.g., urea) can disrupt these interactions to enhance bioavailability .

Q. What role does the compound play in catalytic systems, and how can its coordination chemistry be exploited?

- Coordination Studies : The carboxylic acid and pyridine nitrogen act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes show potential in oxidation catalysis (e.g., mimicking cytochrome P450 activity) . Stability constants (log β) can be determined via potentiometric titrations .

Q. How can computational modeling predict the environmental fate of this compound and its metabolites?

Q. What synthetic challenges arise during scale-up, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.